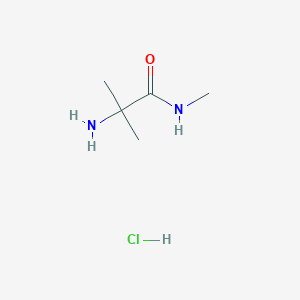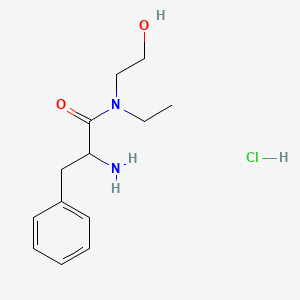![molecular formula C7H4BrFN2 B1525227 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1172067-95-6](/img/structure/B1525227.png)
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine” is not directly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine” are not directly provided in the available resources .Scientific Research Applications
Synthetic Intermediate for Protein Kinase Inhibitors
This compound is used as a synthetic intermediate in the creation of azaindole-based protein kinase inhibitors, which are crucial in the development of treatments for various diseases by targeting specific protein kinases .
Pharmaceuticals: Diabetes and Cardiovascular Diseases
Compounds derived from this chemical scaffold have shown potential in reducing blood glucose levels, which could be beneficial in treating diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
VEGFR-2 Inhibitors Synthesis
It serves as a reagent in synthesizing potent VEGFR-2 inhibitors. These inhibitors play a significant role in the treatment of cancer by targeting the vascular endothelial growth factor receptor-2 and hindering tumor growth .
BCL-2 Inhibitor Intermediate
The compound is identified as an intermediate in the synthesis of Venetoclax, a selective BCL-2 inhibitor that exhibits potent antitumor activity while sparing platelets, making it a valuable component in cancer therapy .
FGFR Inhibitors Development
It has been used in the synthesis and biological evaluation of derivatives that act as potent FGFR (Fibroblast Growth Factor Receptors) inhibitors. These inhibitors are significant in cancer treatment strategies .
Bioactive Molecule Scaffold
The pyrrolopyrazine scaffold, which includes this compound, is widely used in bioactive molecules due to its nitrogen-containing heterocyclic structure. This makes it valuable in pharmaceuticals and organic materials .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine inhibits this process by acting as a potent inhibitor of FGFR1, 2, and 3 .
Biochemical Pathways
The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine can potentially prevent the initiation, progression, and resistance to cancer therapy .
Result of Action
In vitro studies have shown that 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The action, efficacy, and stability of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine can be influenced by various environmental factors. For instance, the compound is stored at room temperature , suggesting that it is stable under normal conditions.
properties
IUPAC Name |
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVSTYUTMVCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696634 | |
| Record name | 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172067-95-6 | |
| Record name | 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Benzyloxy)ethyl]pyrrolidine](/img/structure/B1525144.png)
![3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525145.png)
![4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1525148.png)



![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)

![4-[(5-Bromo-2-pyridinyl)amino]-2-butanol](/img/structure/B1525156.png)

![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)
![2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525161.png)

